2-BROMO-3',4'-DIFLUOROPROPIOPHENONE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(3,4-difluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALLRKHRTZCDBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570958 | |

| Record name | 2-Bromo-1-(3,4-difluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147214-39-9 | |

| Record name | 2-Bromo-1-(3,4-difluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3',4'-difluoropropiophenone: Properties, Synthesis, and Applications

Abstract

2-Bromo-3',4'-difluoropropiophenone (CAS No. 147214-39-9) is a halogenated aromatic ketone that serves as a highly versatile intermediate in synthetic organic chemistry. Its strategic combination of a reactive α-bromo ketone moiety and an electronically modified difluorophenyl ring makes it a valuable building block for complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical research. This guide provides a comprehensive analysis of its chemical properties, reactivity, and safe handling procedures. While detailed experimental data for this specific propiophenone derivative is not extensively published, this document synthesizes information from closely related structural analogues and fundamental chemical principles to offer robust, field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

This compound is structurally defined by a propiophenone core, substituted with two fluorine atoms at the 3' and 4' positions of the phenyl ring and a bromine atom at the α-position (carbon-2) of the propyl chain. This unique arrangement of functional groups dictates its chemical behavior and utility.

The presence of the α-bromine atom creates a highly electrophilic carbon center, primed for nucleophilic attack, while the difluorophenyl group modulates the electronic properties of the entire molecule. The fluorine atoms exert a strong electron-withdrawing effect, which enhances the reactivity of the α-carbon and influences the pharmacokinetic properties of downstream derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value / Description | Source / Method |

| CAS Number | 147214-39-9 | [1][2][3] |

| Molecular Formula | C₉H₇BrF₂O | Calculated |

| Molecular Weight | 249.05 g/mol | Calculated |

| IUPAC Name | 2-bromo-1-(3,4-difluorophenyl)propan-1-one | IUPAC Nomenclature |

| Synonyms | This compound | Common Name |

| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid, based on analogues like α-bromopropiophenone.[4][5] | Analogy |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane, ether).[5] | Analogy |

Reactivity Profile and Mechanistic Considerations

The synthetic utility of this compound is anchored in the reactivity of the α-bromo ketone functional group. This moiety is a potent electrophile and an excellent substrate for a wide array of nucleophilic substitution reactions.

Causality of Reactivity:

-

Electrophilic Alpha-Carbon: The bromine atom is a good leaving group. Its departure is facilitated by the adjacent carbonyl group, which stabilizes the transition state through electron delocalization.

-

Nucleophilic Substitution (Sₙ2): The primary reaction pathway involves the attack of a nucleophile on the carbon atom bearing the bromine, displacing the bromide ion. This is a cornerstone reaction for building molecular complexity. Common nucleophiles include amines, thiols, alcohols, and carbanions.

-

Influence of Fluorine Substituents: The electron-withdrawing nature of the two fluorine atoms on the aromatic ring increases the partial positive charge on the carbonyl carbon, which in turn enhances the electrophilicity of the adjacent α-carbon, making the compound more susceptible to nucleophilic attack compared to its non-fluorinated counterpart.

Caption: General Sₙ2 reaction pathway for this compound.

Recommended Synthetic Protocol: α-Bromination

A reliable and standard method for preparing this compound is through the direct α-bromination of its precursor, 3',4'-difluoropropiophenone. This method offers high yields and good control.

Expertise-Driven Protocol: The choice of brominating agent and solvent is critical. While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often preferred in a laboratory setting as it is a solid, easier to handle, and allows for better control of the bromine concentration, minimizing side reactions like polybromination. An acidic catalyst is typically employed to promote enolization, which is the key mechanistic step.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1 equivalent of 3',4'-difluoropropiophenone in a suitable anhydrous solvent such as diethyl ether or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Catalyst Addition: Add a catalytic amount (e.g., 0.05 eq.) of a strong acid, such as hydrobromic acid (HBr) in acetic acid, to the solution.

-

Bromination: At 0°C, add a solution of 1.05 equivalents of bromine (Br₂) dissolved in the same solvent dropwise to the reaction mixture under protection from light.[6] Alternatively, add NBS in portions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The disappearance of the bromine's reddish color indicates its consumption. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, wash the mixture sequentially with a dilute aqueous solution of sodium thiosulfate (to quench excess bromine), water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.[7]

Caption: Workflow for the synthesis of this compound.

Applications in Pharmaceutical and Agrochemical Synthesis

The true value of this compound lies in its role as a versatile intermediate. Its ability to introduce a (3,4-difluorophenyl)propanone moiety into a molecule is highly sought after in drug discovery.

-

Synthesis of Heterocycles: It is an excellent precursor for synthesizing a variety of heterocyclic compounds. For instance, reaction with thiourea or thioamides yields highly functionalized thiazoles, which are prevalent scaffolds in medicinal chemistry.[8] Similarly, reactions with other dinucleophiles can lead to pyrazines, imidazoles, and other important ring systems.

-

Building Block for Active Pharmaceutical Ingredients (APIs): Fluorinated compounds often exhibit enhanced metabolic stability and binding affinity.[9] The 3,4-difluorophenyl group is a common feature in many modern drugs, including kinase inhibitors used in oncology.[9][10] This compound provides a direct route to incorporate this valuable pharmacophore.

-

Agrochemical Development: The structural motifs accessible from this intermediate are also relevant in the design of new fungicides and herbicides.[10]

Caption: Role as an intermediate in synthesizing valuable chemical scaffolds.

Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that α-bromo ketones are hazardous materials that require strict safety protocols. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be reliably predicted from its structural class.

Trustworthiness through Self-Validation: The protocols described below are standard best practices for handling potent alkylating agents and lachrymators. Adherence is a self-validating system for ensuring laboratory safety.

Table 2: GHS Hazard Classification and Precautionary Statements (Predicted)

| Category | Code | Statement |

| Hazard | H302 | Harmful if swallowed. |

| H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation.[11] | |

| H319 | Causes serious eye irritation.[11] | |

| H331 / H335 | Toxic if inhaled / May cause respiratory irritation.[11] | |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310 | Immediately call a POISON CENTER or doctor/physician. | |

| Storage | P405 | Store locked up. |

Handling:

-

Always handle this compound inside a certified chemical fume hood.

-

Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles with a face shield.

-

Avoid all personal contact, including inhalation of vapors. This class of compounds is lachrymatory (causes tearing).

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.

References

-

Chemcd. (n.d.). 23384-75-0 2-bromo-1-(3,4-difluorophenyl)propan-1-one. Retrieved from [Link]

-

Chemical Synthesis. (n.d.). Your Inquiry on this compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Bromo-3,4-difluoroaniline: An Overview of its Properties, Applications, and Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-2',4'-difluoroacetophenone. Retrieved from [Link]

-

ChemBK. (2024, April 9). alpha-Bromopropiophenone. Retrieved from [Link]

-

ChemBK. (n.d.). 2-bromo-3-4-difluoropropiophenone. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-2',4'-difluoropropiophenone. Retrieved from [Link]

- Google Patents. (n.d.). CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.

-

PubChem. (n.d.). 2-Bromopropiophenone. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, October 25). The Role of 2-Bromo-3,4-difluoroaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2'-Bromo-4'-fluoroacetophenone: A Versatile Intermediate in Organic Synthesis. Retrieved from [Link]

-

Fluoropharm. (n.d.). 40706-98-7 | 2-bromo-3',4'-difluoroacetophenone. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-Bromo-3',4'-difluoroacetophenone. Retrieved from [Link]

-

LookChem. (n.d.). CAS No.147214-39-9,2-bromo-3-4-difluoropropiophenone Suppliers. Retrieved from [Link]

Sources

- 1. 2-bromo-3-4-difluoropropiophenone | 147214-39-9 [chemicalbook.com]

- 2. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]

- 3. chembk.com [chembk.com]

- 4. CAS 2114-00-3: α-Bromopropiophenone | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. Page loading... [guidechem.com]

- 7. prepchem.com [prepchem.com]

- 8. ossila.com [ossila.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. 2-Bromopropiophenone | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]

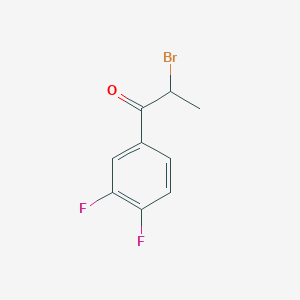

2-BROMO-3',4'-DIFLUOROPROPIOPHENONE molecular structure

An In-depth Technical Guide to 2-BROMO-3',4'-DIFLUOROPROPIOPHENONE: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of this compound, a key halogenated ketone intermediate. Its utility in the synthesis of complex organic molecules makes it a compound of significant interest to researchers and professionals in drug discovery and development. This document delves into its molecular architecture, a validated synthetic pathway, robust analytical confirmation techniques, and its role in the development of novel chemical entities.

Core Molecular Characteristics

This compound is a propiophenone derivative characterized by a bromine atom at the alpha (α) position to the carbonyl group and two fluorine atoms on the phenyl ring at the 3' and 4' positions. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in various synthetic transformations. The electron-withdrawing nature of the fluorine atoms influences the reactivity of the aromatic ring and the adjacent carbonyl group, while the α-bromo group serves as an excellent leaving group for nucleophilic substitution reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| IUPAC Name | 2-Bromo-1-(3,4-difluorophenyl)propan-1-one | N/A |

| CAS Number | 147214-39-9 | [1][2] |

| Molecular Formula | C₉H₇BrF₂O | [1] |

| Molecular Weight | 249.05 g/mol | Calculated |

| Appearance | Pale yellow oily product | [3] |

Molecular Structure Visualization

The two-dimensional structure of this compound is depicted below to provide a clear representation of the atomic connectivity and the spatial arrangement of its key functional groups.

Caption: 2D structure of this compound.

Synthesis Protocol: α-Bromination of 3',4'-Difluoropropiophenone

The most direct and widely employed method for synthesizing this compound is the α-bromination of its precursor, 3',4'-difluoropropiophenone. This reaction proceeds via an acid-catalyzed enol or enolate intermediate, which then acts as a nucleophile to attack molecular bromine.

Mechanistic Insight

The α-bromination of ketones is a classic and well-understood reaction in organic chemistry.[4][5] The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens.[4] A base (which can be the solvent or the conjugate base of the acid) then removes an α-proton to form an enol intermediate.[5][6] This enol is the key nucleophilic species that attacks the electrophilic bromine (Br₂), leading to the formation of the α-bromo ketone and regeneration of the acid catalyst.[4] The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst, but notably independent of the bromine concentration, indicating that enol formation is the rate-determining step.[5][6]

Experimental Workflow

The following protocol outlines a laboratory-scale synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3',4'-difluoropropiophenone (1 equivalent) in a suitable solvent such as methylene chloride.

-

Bromination: Cool the reaction mixture to 0-5°C using an ice bath. Slowly add a solution of bromine (1 equivalent) in methylene chloride via the dropping funnel over a period of 1 hour. Maintain the temperature below 10°C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, transfer the reaction mixture to a separatory funnel and wash it sequentially with water (3 x 200 mL) to remove any remaining acid and inorganic byproducts.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

-

Product Isolation: The resulting crude product, this compound, is obtained as a pale yellow oil.[3] Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Structural Elucidation and Analytical Confirmation

Confirming the molecular structure and assessing the purity of the synthesized this compound is a critical step. A multi-technique spectroscopic approach is essential for unambiguous characterization.[7][8]

Analytical Workflow

Caption: Analytical workflow for structural confirmation and purity assessment.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound, which is crucial for its identification.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (3H) will appear as complex multiplets in the range of δ 7.0-8.0 ppm due to H-F and H-H coupling. - The methine proton (1H) at the α-position will be a quartet around δ 5.0-5.5 ppm, coupled to the methyl protons. - The methyl protons (3H) will appear as a doublet around δ 1.8-2.2 ppm, coupled to the α-proton. |

| ¹³C NMR | - The carbonyl carbon (C=O) will be observed downfield, typically in the range of δ 190-200 ppm. - Aromatic carbons will appear between δ 110-160 ppm, with characteristic C-F coupling patterns. - The α-carbon bearing the bromine will be in the range of δ 40-50 ppm. - The methyl carbon will be observed upfield, around δ 20-30 ppm. |

| IR (Infrared) | - A strong absorption band for the carbonyl (C=O) stretch will be present around 1690-1710 cm⁻¹. - Strong bands corresponding to C-F stretching will be observed in the region of 1100-1300 cm⁻¹. - The C-Br stretch will show a weak to medium absorption band around 500-650 cm⁻¹. - Aromatic C-H stretching will be visible around 3000-3100 cm⁻¹. |

| MS (Mass Spec.) | - The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br), at m/z 248 and 250. - Common fragmentation patterns would include the loss of Br (m/z 169) and the formation of the 3,4-difluorobenzoyl cation (m/z 141). |

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its primary application is as a precursor for the synthesis of more complex molecules, particularly substituted cathinones and other pharmacologically active compounds.[9][10][11]

The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[12] The 3',4'-difluoro substitution pattern is of particular interest for modulating these properties. The α-bromo functionality allows for the facile introduction of various nitrogen-containing moieties through nucleophilic substitution, leading to the synthesis of a diverse library of compounds for biological screening. For instance, reaction with primary or secondary amines can yield a range of α-aminoketones, which are core structures in many synthetic cathinone derivatives.[9]

Safety and Handling Precautions

As an α-bromo ketone, this compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[13][14] Therefore, proper handling procedures are imperative.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[14][15] Handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[16]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and amines.[13]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly versatile and reactive intermediate with significant applications in synthetic organic chemistry and drug discovery. Its well-defined molecular structure, accessible synthetic route via α-bromination, and clear spectroscopic signatures make it a reliable building block for the creation of novel compounds. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting.

References

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Synthetic cathinones drug profile. Retrieved from [Link]

- Zuba, D., & Byrska, B. (2014). A Review on Synthetic Cathinone and Its Derivatives: Prevalence and Syntheses.

-

Wikipedia. (n.d.). Cathinone. Retrieved from [Link]

-

Wikipedia. (n.d.). Substituted cathinone. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-2',4'-difluoroacetophenone. Retrieved from [Link]

- Sousa, J., et al. (2021).

-

ChemBK. (n.d.). 2-bromo-3-4-difluoropropiophenone. Retrieved from [Link]

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-3',4'-dichloroacetophenone.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-3,4-difluoroaniline in Modern Pharmaceutical Synthesis. Retrieved from a representative article on a similar building block.

-

PrepChem. (n.d.). Synthesis of 2-bromo-2',4'-difluoropropiophenone. Retrieved from [Link]

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2-Bromo-3,4-difluoroaniline: An Overview of its Properties, Applications, and Synthesis. Retrieved from a representative article on a similar building block.

-

PubChem. (n.d.). 2-Bromo-3,4-difluoroaniline. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 2-Bromo-2'-fluoroacetophenone in Pharmaceutical Development. Retrieved from a representative article on a similar building block.

-

Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-3-fluorobenzotrifluoride.

-

OpenStax. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry. Retrieved from [Link]

- BenchChem. (2025). Spectroscopic Showdown: Confirming the Structure of 2-Bromo-4-fluorophenol.

- Google Patents. (n.d.). KR101790573B1 - Method for selective bromination of phenyl alkyl ketone derivatives.

-

LookChem. (n.d.). CAS No.147214-39-9, 2-bromo-3-4-difluoropropiophenone Suppliers. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction mechanism of α-bromination of acetophenone derivatives. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. Retrieved from a representative article on a similar building block.

- BenchChem. (2025). An In-depth Technical Guide to the Spectral Data of 2-Bromo-fluoroacetophenone Isomers.

- ROS. (n.d.). 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE.

- Google Patents. (n.d.). CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.

- Filo. (2025). Problem 5 Given the following spectroscopic data for a compound with the....

-

ChemComplete. (2019). Solving Structures with MS, IR and NMR Lecture Course: Lesson 1 - Introduction. YouTube. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-4'-fluoroacetophenone. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. lookchem.com [lookchem.com]

- 3. prepchem.com [prepchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]

- 10. forensics.org.my [forensics.org.my]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3',4'-difluoropropiophenone

This guide provides a comprehensive overview of the synthetic pathway for 2-bromo-3',4'-difluoropropiophenone, a key intermediate in the development of various pharmaceutical compounds. The synthesis is primarily a two-step process, commencing with the Friedel-Crafts acylation of 1,2-difluorobenzene, followed by the selective alpha-bromination of the resulting propiophenone derivative. This document will delve into the mechanistic underpinnings, detailed experimental protocols, and critical process parameters essential for researchers, chemists, and professionals in drug development.

Introduction: The Significance of this compound

This compound serves as a crucial building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Its halogenated phenyl ring and reactive alpha-bromo ketone moiety allow for diverse chemical modifications, making it a versatile precursor for creating complex molecular architectures with potential biological activity. Understanding its synthesis is paramount for ensuring a reliable supply of this high-purity intermediate for research and development.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step reaction sequence as illustrated below.

Caption: Overall synthesis pathway of this compound.

Part 1: Friedel-Crafts Acylation of 1,2-Difluorobenzene

The initial step involves the electrophilic aromatic substitution of 1,2-difluorobenzene with an acylating agent, typically propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst.

Mechanism and Rationale

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion from the reaction of the acylating agent with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)[1][2]. This acylium ion then attacks the electron-rich aromatic ring of 1,2-difluorobenzene. The fluorine atoms on the benzene ring are deactivating groups; however, the acylation is directed to the para position relative to one of the fluorine atoms due to steric hindrance at the ortho positions. The reaction is typically carried out in an inert solvent to control the reaction temperature and facilitate stirring[3].

Experimental Protocol: Synthesis of 3',4'-Difluoropropiophenone

Materials:

-

1,2-Difluorobenzene

-

Propionyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension.

-

After the addition is complete, add 1,2-difluorobenzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature below 10 °C[4]. The reaction mixture is typically stirred at this temperature for a few hours, followed by stirring at room temperature to ensure completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3',4'-difluoropropiophenone.

-

The crude product can be purified by vacuum distillation or column chromatography.

| Parameter | Value/Condition | Source |

| Starting Material | 1,2-Difluorobenzene | [4] |

| Acylating Agent | Propionyl Chloride | [3] |

| Catalyst | Anhydrous AlCl₃ | [1] |

| Solvent | Dichloromethane | [3] |

| Temperature | 0-10 °C, then room temp. | [3] |

| Typical Yield | Moderate to high |

Part 2: Alpha-Bromination of 3',4'-Difluoropropiophenone

The second and final step is the selective bromination at the alpha-carbon of the propiophenone intermediate to yield the target molecule.

Mechanism and Rationale for Reagent Selection

Alpha-bromination of ketones can be achieved under acidic or basic conditions. In an acidic medium, the ketone tautomerizes to its enol form, which then acts as a nucleophile and attacks the electrophilic bromine[5]. Common brominating agents include elemental bromine (Br₂) and N-bromosuccinimide (NBS)[6]. NBS is often preferred due to its solid nature, ease of handling, and higher selectivity, which can minimize side reactions such as aromatic ring bromination[6]. The reaction is often catalyzed by an acid or a radical initiator.

Experimental Protocol: Synthesis of this compound

Materials:

-

3',4'-Difluoropropiophenone

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or Acetic Acid

-

Benzoyl peroxide (BPO) (if using NBS with radical initiation)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution (if using Br₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure using N-Bromosuccinimide (NBS):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3',4'-difluoropropiophenone (1.0 equivalent) in a suitable solvent like carbon tetrachloride.

-

Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often accompanied by the formation of succinimide as a byproduct, which may float on the surface.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide.

-

Wash the filtrate with saturated sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Procedure using Elemental Bromine (Br₂):

-

Dissolve 3',4'-difluoropropiophenone (1.0 equivalent) in a solvent such as glacial acetic acid or dichloromethane.

-

Slowly add a solution of bromine (1.0 equivalent) in the same solvent dropwise with stirring. The reaction can be initiated by the addition of a small amount of HBr.

-

Stir the reaction mixture at room temperature until the bromine color disappears.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by filtration and wash it with water and a dilute solution of sodium thiosulfate to remove any unreacted bromine.

-

Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

| Parameter | Value/Condition | Source |

| Starting Material | 3',4'-Difluoropropiophenone | |

| Brominating Agent | NBS or Br₂ | [6] |

| Solvent | CCl₄, Acetic Acid, DCM | [2] |

| Catalyst/Initiator | BPO (for NBS), HBr (for Br₂) | |

| Temperature | Reflux (for NBS), Room Temp. (for Br₂) | [6] |

| Typical Yield | Good to excellent |

Safety and Handling

-

1,2-Difluorobenzene: Flammable liquid and irritant. Handle in a well-ventilated fume hood.

-

Propionyl Chloride: Corrosive and lachrymatory. Reacts violently with water. Handle with extreme care in a fume hood.

-

Aluminum Chloride: Corrosive and reacts with moisture. Handle in a dry environment.

-

Bromine: Highly toxic, corrosive, and causes severe burns. Handle only in a fume hood with appropriate personal protective equipment.

-

N-Bromosuccinimide: Irritant. Avoid inhalation and contact with skin.

-

Solvents: Dichloromethane and carbon tetrachloride are volatile and toxic. Use in a well-ventilated area.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the bromine atom.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the carbonyl group and other functional groups.

-

Melting Point: To assess the purity of the final product.

Conclusion

The synthesis of this compound is a well-established two-step process that is crucial for the advancement of pharmaceutical research. By carefully controlling the reaction conditions and adhering to safety protocols, researchers can reliably produce this valuable intermediate in high purity and yield. The methodologies outlined in this guide, grounded in established chemical principles, provide a solid foundation for its successful synthesis in a laboratory setting.

References

-

Wikipedia. (2023). 1,2-Difluorobenzene. [Link]

- University of Wisconsin-Madison. (n.d.).

- Google P

- Master Organic Chemistry. (n.d.).

- G, S., & P, S. (2016). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2931-2936.

- Google Patents. (n.d.). CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.

-

PrepChem.com. (n.d.). Synthesis of 3',5'-difluoropropiophenone. [Link]

- ETH Zürich. (2016). Total Synthesis of Bromo- and Fluorodanicalipin A.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

- National Science Foundation. (2022).

- ResearchGate. (2020).

- The Royal Society of Chemistry. (2017).

- Google Patents. (n.d.). DE859146C - Process for the production of ª ‡ -bromopropiophenone.

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. 1,2-Difluorobenzene - Wikipedia [en.wikipedia.org]

- 5. US8110711B2 - Processes for production of 2-bromo-2,2-difluoroethanol and 2-(alkylcarbonyloxy)-1,1-difluoroethanesulfonic acid salt - Google Patents [patents.google.com]

- 6. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]

spectral data of 2-BROMO-3',4'-DIFLUOROPROPIOPHENONE

An In-depth Technical Guide to the Spectral Data of 2-Bromo-3',4'-difluoropropiophenone

Introduction

2-Bromo-3',4'-difluoroacetophenone is a halogenated aromatic ketone that serves as a crucial building block in medicinal chemistry and organic synthesis. Its utility in constructing complex heterocyclic systems makes it a compound of significant interest for drug development professionals. A comprehensive understanding of its spectral characteristics is paramount for unambiguous identification, quality control, and for monitoring reaction progress.

Caption: Molecular Structure of 2-Bromo-3',4'-difluoroacetophenone.

¹H NMR Spectroscopy: Proton Environment Analysis

Proton NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. For 2-Bromo-3',4'-difluoroacetophenone, we anticipate two distinct signal regions: the aliphatic region for the methylene (-CH₂) protons and the aromatic region for the phenyl protons.

Causality Behind Predictions:

-

Methylene Protons (-CH₂Br): These two protons are adjacent to both an electron-withdrawing carbonyl group and a bromine atom. This deshielding environment will shift their resonance significantly downfield compared to a simple alkane, likely appearing as a sharp singlet around 4.4 ppm. Data from the analogous 2-bromo-1-(4-fluorophenyl)ethanone shows this peak at 4.43 ppm[1].

-

Aromatic Protons (Ar-H): The three protons on the difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The electron-withdrawing nature of the acetyl group and the fluorine atoms will shift these protons downfield into the 7.5-8.0 ppm range. The proton at the 2'-position, being ortho to the carbonyl group, is expected to be the most deshielded.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -C(=O)CH ₂Br | ~4.45 | Singlet (s) | N/A |

| Ar-H (H-5') | ~7.55 | Doublet of doublets of doublets (ddd) | JH-H ≈ 8.5, JH-F(4') ≈ 8.5, JH-F(3') ≈ 5.5 |

| Ar-H (H-6') | ~7.70 | Doublet of doublets of doublets (ddd) | JH-H ≈ 8.5, JH-F(4') ≈ 7.0, JH-F(3') ≈ 2.0 |

| Ar-H (H-2') | ~7.85 | Doublet of doublets (dd) | JH-F(3') ≈ 11.0, JH-H ≈ 2.0 |

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve 10-15 mg of purified 2-Bromo-3',4'-difluoroacetophenone in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Filter the solution into a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire the spectrum at a standard probe temperature of 25 °C.

-

Use a standard single-pulse sequence with a 30° or 45° pulse angle.

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Co-add 8 to 16 scans to achieve an adequate signal-to-noise ratio.

-

Process the data with a line broadening of 0.3 Hz.

-

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy is essential for defining the carbon framework of a molecule. The proton-decoupled ¹³C NMR spectrum of 2-Bromo-3',4'-difluoroacetophenone is expected to show eight distinct signals, as all carbon atoms are in unique chemical environments. A key feature will be the presence of carbon-fluorine (C-F) coupling, which splits the signals of the fluorinated aromatic carbons.[2]

Causality Behind Predictions:

-

Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear at the far downfield end of the spectrum, typically in the 185-195 ppm region. For comparison, the carbonyl carbon in 2-bromo-1-(4-fluorophenyl)ethanone appears at 189.8 ppm[1].

-

Methylene Carbon (-CH₂Br): The carbon atom bonded to bromine will be significantly deshielded by the halogen, appearing around 30-35 ppm[1].

-

Aromatic Carbons: The chemical shifts are influenced by the carbonyl group and the two fluorine atoms. The carbons directly bonded to fluorine (C-3' and C-4') will show large one-bond C-F coupling constants (¹JCF) of approximately 250 Hz, appearing as doublets. Other aromatic carbons will exhibit smaller two- or three-bond C-F couplings.[2]

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| -C(=O)C H₂Br | ~31 | Singlet (s) | N/A |

| Ar-C (C-5') | ~118 | Doublet of doublets (dd) | JCF ≈ 22, JCF ≈ 4 |

| Ar-C (C-2') | ~119 | Doublet of doublets (dd) | JCF ≈ 22, JCF ≈ 4 |

| Ar-C (C-1') | ~131 | Doublet of doublets (dd) | JCF ≈ 7, JCF ≈ 3 |

| Ar-C (C-6') | ~127 | Singlet (or small dd) | N/A |

| Ar-C (C-4') | ~152 | Doublet (d) | ¹JCF ≈ 255 |

| Ar-C (C-3') | ~155 | Doublet (d) | ¹JCF ≈ 255 |

| C =O | ~190 | Triplet (t) or dd | ³JCF ≈ 4 |

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Dissolve 30-50 mg of the compound in 0.7 mL of CDCl₃ in a 5 mm NMR tube.

-

Instrumentation: Use a spectrometer operating at a ¹³C frequency of 100 MHz (or higher).

-

Data Acquisition:

-

Employ a standard single-pulse experiment with proton broadband decoupling.

-

Set the spectral width from 0 to 220 ppm.

-

Use a pulse delay (d1) of 2 seconds to allow for adequate relaxation.

-

Accumulate a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio, as the ¹³C isotope has low natural abundance.

-

Infrared (IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of 2-Bromo-3',4'-difluoroacetophenone will be dominated by absorptions from the carbonyl group, the carbon-fluorine bonds, and the aromatic ring.

Causality Behind Predictions:

-

Carbonyl (C=O) Stretch: This will be the most intense and sharpest absorption. In α-haloketones, the electron-withdrawing halogen atom increases the C=O bond order, shifting the stretching frequency to a higher wavenumber compared to a simple ketone. For 2-bromo-1-(4-fluorophenyl)ethanone, this peak is at ~1705 cm⁻¹[3]. A similar value is expected here.

-

Carbon-Fluorine (C-F) Stretches: These are typically strong absorptions in the 1300-1100 cm⁻¹ region.

-

Aromatic C=C Stretches: These appear as a series of bands of variable intensity in the 1600-1450 cm⁻¹ region.

-

Carbon-Bromine (C-Br) Stretch: This absorption occurs at lower wavenumbers, typically 700-500 cm⁻¹, and may be weak.

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| ~1705 | C=O Stretch (α-bromoketone) | Strong, Sharp |

| ~1610, ~1520 | Aromatic C=C Stretch | Medium |

| ~1280, ~1120 | C-F Stretch | Strong |

| ~830 | C-H Out-of-plane bend | Medium |

| ~680 | C-Br Stretch | Weak |

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: As the compound is a solid at room temperature, prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a small amount of solid sample.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample (KBr pellet or on the ATR crystal) in the spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the molecule upon ionization. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Causality Behind Predictions:

-

Molecular Ion (M⁺): The key diagnostic feature will be the molecular ion peak cluster. Due to the presence of one bromine atom, there will be two peaks of nearly equal intensity: one for the ⁷⁹Br isotope (M) and one for the ⁸¹Br isotope (M+2). The calculated molecular weight is 235.03 g/mol [4].

-

Key Fragments: The primary fragmentation pathways are expected to involve the weakest bonds.

-

α-Cleavage: Loss of the bromine radical (•Br) to form the stable 3,4-difluoroacetophenone cation.

-

Acylium Ion Formation: Cleavage of the C-C bond between the carbonyl and the methylene group to form the highly stable 3,4-difluorobenzoyl cation. This is often the base peak.

-

Loss of CO: The acylium ion can further lose a molecule of carbon monoxide.

-

Predicted Mass Spectrometry Data (EI-MS)

| m/z | Predicted Identity | Notes |

| 234 / 236 | [C₈H₅BrF₂O]⁺ | Molecular ion peak cluster (M, M+2), confirming presence of one Br atom. |

| 157 | [C₇H₃F₂O]⁺ | [M - Br]⁺, loss of bromine radical. |

| 141 | [C₇H₃F₂]⁺ | [M - Br - CO]⁺, subsequent loss of CO from the acylium ion. |

| 113 | [C₆H₃F₂]⁺ | Loss of CO from the benzoyl cation. |

Overall Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the comprehensive spectral characterization of 2-Bromo-3',4'-difluoroacetophenone.

Caption: Logical workflow for the spectral analysis of a synthetic compound.

Conclusion

The predictive spectral data and standardized protocols detailed in this guide provide a robust framework for the characterization of 2-Bromo-3',4'-difluoroacetophenone. By combining ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, researchers can confidently verify the structure, confirm the purity, and ensure the quality of this important synthetic intermediate. The careful analysis of chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns provides a unique spectral fingerprint, which is indispensable for professionals in research and drug development.

References

-

Fluoropharm. (2025). 40706-98-7 | 2-bromo-3',4'-difluoroacetophenone. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101569, 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved January 14, 2026, from [Link].

-

NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

Oakwood Chemical. (n.d.). 2-Bromo-3',4'-difluoroacetophenone. Retrieved January 14, 2026, from [Link]

-

Supporting Information for "Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin". (n.d.). Royal Society of Chemistry. [Link]

-

Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

-

Fujiwara, F. Y., Rittner, R., & Freire, H. R. (1984). Carbon‐13 NMR spectra of some 4‐substituted phenacyl bromides. Organic Magnetic Resonance, 22(3), 199–199. [Link]

Sources

2-BROMO-3',4'-DIFLUOROPROPIOPHENONE physical characteristics

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Bromo-3',4'-difluoropropiophenone

Foreword: Navigating the Chemical Landscape

In the intricate world of synthetic chemistry, precision in molecular architecture is paramount. This compound stands as a key intermediate, a versatile building block for constructing more complex molecules in pharmaceutical and materials science research. This guide is designed for the practicing researcher and drug development professional, offering a deep dive into the core physical, chemical, and safety characteristics of this reagent. We will move beyond simple data points to explore the causality behind its reactivity and provide a framework for its effective application in the laboratory.

A crucial point of clarification is necessary from the outset. The nomenclature surrounding this compound can be ambiguous in commercial listings. The name "propiophenone" denotes a propan-1-one structure. Therefore, the correct IUPAC name for the topic compound is 2-Bromo-1-(3,4-difluorophenyl)propan-1-one , corresponding to the molecular formula C₉H₇BrF₂O. However, the CAS Number frequently associated with this name, 147214-39-9, is often linked by suppliers to an incorrect acetophenone structure (C₈H₅BrF₂O)[1][2][3][4]. This guide will focus exclusively on the true propiophenone structure.

Compound Identification and Molecular Structure

Correctly identifying a reagent is the foundational step of any successful synthesis. The structural features of this compound—an aromatic ketone with α-bromination and di-fluoro substitutions on the phenyl ring—dictate its unique chemical behavior.

Key Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-Bromo-1-(3,4-difluorophenyl)propan-1-one | [5] |

| Molecular Formula | C₉H₇BrF₂O | [6] |

| Molecular Weight | 265.05 g/mol | (Calculated) |

| CAS Number | 147214-39-9; 23384-75-0 (Note ambiguity) | [5] |

Molecular Structure

The molecule's architecture is visualized below. The combination of the electrophilic carbonyl carbon, the adjacent electrophilic carbon bearing the bromine atom, and the electron-withdrawing fluorine atoms on the phenyl ring creates a highly reactive and versatile substrate.

Caption: 2D Structure of 2-Bromo-1-(3,4-difluorophenyl)propan-1-one.

Physicochemical Properties

Precise experimental data for this compound is not extensively published. However, by examining analogous compounds, we can establish a reliable profile of its expected characteristics. The unsubstituted analog, 2-Bromopropiophenone, is a liquid at room temperature with a high boiling point, while many other substituted α-bromoaryl ketones are low-melting solids[7][8]. Therefore, the title compound is anticipated to be a high-boiling liquid or a low-melting solid.

| Property | Expected Value / Observation | Basis of Estimation / Source |

| Physical State | High-boiling liquid or low-melting solid | Comparison with 2-Bromopropiophenone (liquid) and other crystalline analogs[7][8]. |

| Boiling Point | > 250 °C (estimated) | Based on the boiling point of 2-Bromopropiophenone (247.5 °C)[7]. |

| Density | ~1.4 - 1.5 g/cm³ (estimated) | Based on the density of 2-Bromopropiophenone (1.41 g/cm³)[7]. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone); Insoluble in water. | General property of α-bromoaryl ketones[7][9]. |

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its identity as an α-bromoketone. This class of compounds possesses multiple electrophilic sites, making them susceptible to attack by a wide range of nucleophiles.

Core Reactivity Principles

The presence of the bromine atom at the α-position is the key to the compound's reactivity. The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Br bond, rendering the α-carbon highly electrophilic and an excellent substrate for Sₙ2 reactions.

Furthermore, the α-proton is acidic and can be abstracted by a base, facilitating enolate formation or E2 elimination pathways.

Caption: Reactivity map of this compound.

Exemplary Protocol: Synthesis of a Thiazole Derivative

The reaction of α-bromoketones with thioamides or thioureas is a classic and robust method for constructing the thiazole ring system, a common scaffold in medicinal chemistry.

Objective: To illustrate the use of this compound as a precursor for a substituted aminothiazole.

Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of this compound in anhydrous ethanol.

-

Nucleophile Addition: Add 1.1 equivalents of thiourea to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate. The product often precipitates and can be collected by vacuum filtration.

-

Purification: If necessary, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure aminothiazole derivative.

Causality: This reaction proceeds via an initial Sₙ2 attack of the sulfur atom of thiourea on the electrophilic α-carbon, displacing the bromide ion. This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring[10].

Safety, Handling, and Storage

As a reactive α-bromoketone, this compound requires careful handling to ensure laboratory safety. The hazard profile is consistent across this class of reagents.

GHS Hazard Classification (Anticipated)

Based on data from closely related analogs like 2-Bromo-2',4'-difluoroacetophenone and 2-Bromo-1-(4-fluorophenyl)propan-1-one, the following classifications are expected[11][12]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[12]

-

Skin Corrosion / Irritation (Category 1B/2): Causes severe skin burns and irritation.[12]

-

Serious Eye Damage / Irritation (Category 1): Causes serious eye damage.[13]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[11][13]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated fume hood to avoid inhalation of vapors or dust.[13][14]

-

Personal Protective Equipment:

First Aid Measures

-

If Inhaled: Move the person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[12][16]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[12][16]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[12][15]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12][15]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from incompatible materials such as strong bases, oxidizing agents, and amines.[16]

Applications in Research and Drug Development

This compound is not an end-product but a critical starting material. Its value lies in its ability to introduce a difluorophenylpropanone moiety into a target molecule.

-

Heterocyclic Chemistry: It is a primary precursor for synthesizing a vast array of heterocycles, including thiazoles, imidazoles, and pyrazines, which are privileged structures in drug discovery.[10]

-

Pharmaceutical Synthesis: The difluorophenyl group is a common feature in modern pharmaceuticals, often used to modulate metabolic stability and receptor binding affinity. This building block provides a direct route to incorporate this motif.[8][9]

-

Agrochemicals: Similar to pharmaceuticals, the synthesis of advanced fungicides and herbicides often relies on fluorinated intermediates.[9]

Conclusion

This compound (2-Bromo-1-(3,4-difluorophenyl)propan-1-one) is a highly reactive and synthetically valuable α-bromoketone. While a comprehensive set of its experimentally-derived physical constants is not widely available, its chemical behavior is well-understood and predictable based on its molecular structure. Its utility as a precursor for complex fluorinated molecules, particularly heterocycles, makes it an important tool for researchers in medicinal and materials chemistry. Adherence to strict safety protocols is essential when handling this corrosive and irritating compound, ensuring its potential can be harnessed effectively and safely in the laboratory.

References

-

ChemBK. (2024). alpha-Bromopropiophenone. Retrieved from [Link]

-

Chemical Sourcing. (n.d.). Your Inquiry on this compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Bromo-4,5-difluorophenyl)propan-1-one. Retrieved from [Link]

-

Chemical Cloud Database. (n.d.). 23384-75-0. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Alpha-Bromo-3-nitroacetophenone: Properties, Applications, and Safety. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)propan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). alpha-Bromo-3-chloropropiophenone. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromopropiophenone. Retrieved from [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET: 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one. Retrieved from [Link]

-

ChemBK. (n.d.). 2-bromo-3-4-difluoropropiophenone. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Bromo-3,4-difluoroaniline: An Overview of its Properties, Applications, and Synthesis. Retrieved from [Link]

Sources

- 1. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 23384-75-0 - Chemical Cloud Database [chemcd.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. ossila.com [ossila.com]

- 11. 2-Bromo-1-(4-fluorophenyl)propan-1-one | C9H8BrFO | CID 13051652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. fishersci.com [fishersci.com]

The Alchemist's Guide to 2-Bromo-3',4'-Difluoropropiophenone: Synthesis, Safety, and Handling

Abstract: This technical guide provides a comprehensive overview of 2-bromo-3',4'-difluoropropiophenone, a pivotal intermediate in contemporary pharmaceutical and agrochemical research. It is designed for laboratory professionals, offering an in-depth analysis of the compound's chemical characteristics, reactivity, and, most critically, the safety protocols essential for its handling. This document synthesizes information from safety data sheets, academic literature, and established best practices to ensure a trustworthy and authoritative resource for researchers and drug development scientists.

Strategic Importance in Synthesis: Unveiling the Utility of a Halogenated Ketone

This compound is a highly functionalized aromatic ketone that serves as a versatile building block in organic synthesis. Its strategic value lies in the unique interplay of its structural features:

-

The α-Bromo Ketone Moiety: This functional group is a potent electrophile, making the α-carbon susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of complex molecular architectures.[1]

-

The Difluorinated Phenyl Ring: The presence of two fluorine atoms on the aromatic ring significantly modulates the electronic properties of the molecule. Fluorine's high electronegativity can influence the reactivity of the ketone and provide metabolic stability to the final products—a highly desirable trait in medicinal chemistry.[1]

This combination of reactive and modulatory elements makes this compound a valuable precursor for a range of heterocyclic compounds, including thiazoles and pyrazines, which are prevalent scaffolds in many biologically active molecules.[2][3]

Compound Profile: Physicochemical and Spectroscopic Data

A thorough understanding of the compound's physical and chemical properties is the foundation of its safe and effective use.

| Property | Data |

| CAS Number | 147214-39-9 |

| Molecular Formula | C₉H₇BrF₂O |

| Molecular Weight | 249.05 g/mol |

| Appearance | Solid |

| Melting Point | 56-60 °C[4] |

| Solubility | Soluble in common organic solvents such as ethanol, acetone, and chloroform. |

Hazard Analysis and Risk Mitigation: A Proactive Approach to Safety

This compound is classified as a hazardous substance, and a comprehensive risk assessment must be conducted prior to any experimental work.

GHS Hazard Classification:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[6][7]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.[7][8]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7][8]

GHS Pictograms:

Quantitative Toxicological Data:

Incompatible Materials:

To prevent hazardous reactions, avoid contact with:

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

-

Strong Bases: Can induce elimination reactions and other decompositions.[10]

-

Amines: React readily as nucleophiles with the α-bromo ketone.[10]

-

Strong Acids: May catalyze unintended side reactions.[7]

Standard Operating Procedure: From Receipt to Disposal

A meticulous and systematic workflow is crucial for minimizing exposure and ensuring laboratory safety.

Personal Protective Equipment (PPE) Protocol:

A multi-layered approach to PPE is mandatory:

-

Hand Protection: Wear double-layered chemical-resistant gloves (e.g., nitrile).

-

Eye and Face Protection: Use chemical safety goggles and a full-face shield.

-

Body Protection: A flame-retardant laboratory coat is essential.

-

Respiratory Protection: All manipulations must be performed in a certified chemical fume hood. If there is any risk of aerosolization outside of a fume hood, a properly fitted respirator with an appropriate organic vapor cartridge is required.

Safe Handling and Experimental Workflow:

Caption: A comprehensive workflow for the safe handling of this compound.

Emergency Response Protocols

In the event of an exposure, immediate and decisive action is critical.

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Remove all contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

Waste Management and Disposal

Due to its halogenated nature, this compound and any materials contaminated with it must be disposed of as hazardous waste.

-

Waste Segregation: All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste.

-

Container Management: Waste containers must be kept tightly sealed when not in use and stored in a well-ventilated, secondary containment area.

-

Disposal: Arrange for the disposal of halogenated waste through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations.

Application in Heterocyclic Synthesis: The Hantzsch Thiazole Synthesis

A prime example of the synthetic utility of this compound is the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring system.[11][12][13]

Reaction Principle: The reaction proceeds via a condensation between an α-halo ketone and a thioamide. The initial step is a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic α-carbon of the ketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[11]

Illustrative Protocol: Synthesis of 2-Amino-4-(3',4'-difluorophenyl)thiazole

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Sodium Bicarbonate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a chemical fume hood, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction, until the solution is basic.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction Workflow Diagram:

Caption: Step-by-step workflow for the Hantzsch synthesis of a 2-aminothiazole derivative.

Conclusion

This compound is a potent and versatile reagent that enables the synthesis of complex and potentially valuable molecules. However, its utility is intrinsically linked to its hazardous nature. A comprehensive understanding of its reactivity, coupled with strict adherence to safety protocols, is not merely a recommendation but a necessity for any researcher working with this compound. This guide serves as a foundational resource to promote a culture of safety and scientific excellence in the laboratory.

References

- Apollo Scientific. (2023, July 4).

- ECHEMI. (n.d.).

- Chem Help ASAP. (2020, November 5).

- Thermo Fisher Scientific. (n.d.).

- El-Sayed, N. N. E., et al. (2016).

- Thermo Fisher Scientific. (2011, June 16).

- Airgas. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine and Bromine on the Reactivity of 2-Bromo-4-fluoroacetophenone.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.).

- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.

- Ossila. (n.d.). 2-Bromo-3′-fluoroacetophenone | CAS 53631-18-8.

- Request PDF. (2025, August 7). Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone.

- PubChem. (n.d.). 2-Bromo-3,4-difluoroaniline.

- PubChem. (n.d.). 2-Bromo-2',4'-difluoroacetophenone.

- Thermo Fisher Scientific. (n.d.).

- Thermo Fisher Scientific. (n.d.).

- Sigma-Aldrich. (2024, September 6).

- Cosmetic Ingredient Review. (2025, November 10). Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics.

- Cosmetic Ingredient Review. (2025, May 16). Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics.

- Sigma-Aldrich. (n.d.). 2-Bromo-3′,4′-dichloroacetophenone 97%.

- Cleaning Validation Manual. (n.d.).

- Ossila. (n.d.). 2-Bromo-3′-fluoroacetophenone | CAS 53631-18-8.

Sources

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. 2-Bromo-3-fluoroprop-1-ene | C3H4BrF | CID 85835345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-3 ,4 -dichloroacetophenone 97 2632-10-2 [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. chembk.com [chembk.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-Bromo-1-(3,4-difluorophenyl)propan-1-one

This guide provides an in-depth exploration of 2-bromo-1-(3,4-difluorophenyl)propan-1-one, a key intermediate in modern pharmaceutical and agrochemical synthesis. We will delve into its chemical identity, synthesis, mechanistic underpinnings, and applications, offering field-proven insights for researchers and drug development professionals.

Chemical Identity and Nomenclature

The compound commonly referred to as 2-bromo-3',4'-difluoropropiophenone is systematically named under IUPAC nomenclature as 2-bromo-1-(3,4-difluorophenyl)propan-1-one . The propiophenone parent name indicates a three-carbon chain (propanone) attached to a phenyl ring, with the carbonyl group at the first carbon of the chain. The '3',4'-difluoro' designation specifies the positions of the fluorine atoms on the phenyl ring, and '2-bromo' indicates the bromine atom on the second carbon of the propanone chain.

Table 1: Compound Identification

| Identifier | Value |

| Common Name | This compound |

| IUPAC Name | 2-bromo-1-(3,4-difluorophenyl)propan-1-one |

| CAS Number | 147214-39-9[1][2] |

| Molecular Formula | C₉H₇BrF₂O |

| Molecular Weight | 249.05 g/mol |

Synthesis Pathway: From Precursor to Product

The primary route for synthesizing 2-bromo-1-(3,4-difluorophenyl)propan-1-one is through the selective α-bromination of its precursor, 3',4'-difluoropropiophenone.[3] This electrophilic substitution reaction targets the alpha-carbon, the carbon atom adjacent to the carbonyl group.

Precursor Synthesis: 3',4'-Difluoropropiophenone

The synthesis of the starting material, 3',4'-difluoropropiophenone, can be achieved via a Grignard reaction.[4] This involves reacting 3,4-difluorobenzonitrile with ethylmagnesium bromide, followed by acidic hydrolysis to yield the desired ketone.[4]

Workflow for the Synthesis of 2-Bromo-1-(3,4-difluorophenyl)propan-1-one

Caption: Synthesis workflow from precursor to final product.

α-Bromination of 3',4'-Difluoropropiophenone

The α-bromination of ketones is a well-established reaction that proceeds through an enol or enolate intermediate.[5][6] In an acidic medium, the reaction is catalyzed by the formation of the enol tautomer, which then acts as a nucleophile.[5]

Mechanism of Acid-Catalyzed α-Bromination

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr), which increases the electrophilicity of the carbonyl carbon.[5]

-

Enol Formation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of an enol intermediate. This tautomerization is the rate-determining step.[6]

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks a molecule of the brominating agent (e.g., Br₂), which is a good electrophile.[5]

-

Deprotonation: The resulting intermediate is deprotonated at the carbonyl oxygen to regenerate the carbonyl group and yield the α-brominated ketone and the acid catalyst.[5]

Caption: Simplified mechanism of acid-catalyzed α-bromination.

Applications in Drug Development

Halogenated organic compounds, particularly those containing fluorine, are of significant interest in medicinal chemistry. The introduction of fluorine atoms can modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[7]

2-Bromo-1-(3,4-difluorophenyl)propan-1-one serves as a versatile building block for the synthesis of more complex pharmaceutical ingredients.[8][9] The bromine atom at the α-position is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, which is a key strategy in the development of novel therapeutic agents.

The difluorophenyl moiety is a common feature in many modern drugs, contributing to enhanced biological activity.[7] For instance, fluorinated compounds are prevalent in kinase inhibitors, which are being investigated for the treatment of diseases like cancer and neurodegenerative disorders.[10][11]

Spectroscopic Characterization

While specific spectral data for 2-bromo-1-(3,4-difluorophenyl)propan-1-one requires access to dedicated databases, its structure can be confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the difluorophenyl ring, a quartet for the methine proton at the α-position, and a doublet for the methyl protons. The coupling between the methine and methyl protons would be evident.

-

¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon, the carbon bearing the bromine, the methyl carbon, and the carbons of the difluorophenyl ring. The carbon-fluorine couplings would further aid in the structural elucidation.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Safety and Handling

As with all α-haloketones, 2-bromo-1-(3,4-difluorophenyl)propan-1-one should be handled with care in a well-ventilated fume hood.[12] These compounds are generally lachrymatory and can cause skin and respiratory irritation.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

-

Ventilation: Use only in a chemical fume hood to avoid inhalation of vapors.[12]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[14]

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[15]

Always consult the material safety data sheet (MSDS) for specific handling and emergency procedures.

Conclusion